molecular formula C13H15NO5 B6350145 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-47-7

3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350145
CAS No.: 1326815-47-7
M. Wt: 265.26 g/mol
InChI Key: MARMYVJTFOWRCT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and secondary metabolites.

Mode of Action

This interaction could lead to changes in the metabolic processes involving aromatic amino acids .

Biochemical Pathways

The compound likely affects the biochemical pathways involving aromatic amino acids. These pathways are crucial for various biological processes, including protein synthesis and the production of secondary metabolites. Any alteration in these pathways could have significant downstream effects .

Pharmacokinetics

It’s known that the compound is a short-chain fatty acid (scfa) and is orally active . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion processes of this compound remain to be elucidated .

Result of Action

It has been reported that the compound stimulates γ-globin gene expression and erythropoiesis in vivo . This suggests that the compound could have potential therapeutic applications in conditions such as β-hemoglobinopathies and other anemias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile and a base to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at scale.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(3,4-Dimethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific oxazole ring structure combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-13(12(15)16)7-9(14-19-13)8-4-5-10(17-2)11(6-8)18-3/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARMYVJTFOWRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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